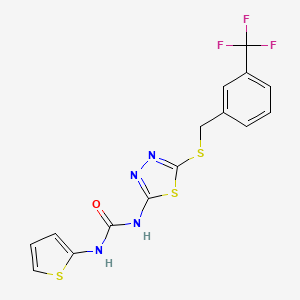

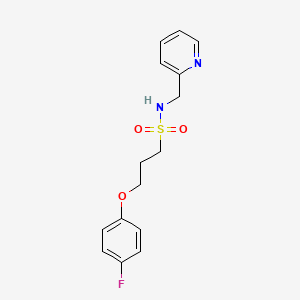

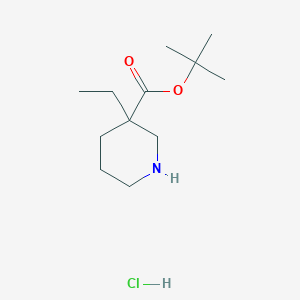

4-(((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)-N-(2-hydroxyethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4-oxoquinazoline derivatives involves strategic chemical reactions to introduce various functional groups that can enhance the biological activity of these compounds. In the first paper, a series of novel 4-oxoquinazoline-based N-hydroxypropenamides were designed and synthesized. These compounds were evaluated for their inhibitory activities against histone deacetylase (HDAC) and showed good to potent activity . The second paper discusses the synthesis of 3-methylquinazolinone derivatives, which are structurally related to 4-oxoquinazoline, and their antiproliferative activities against tumor cells . The third paper presents the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and their thione analogs, which are synthesized from the reaction of methyl anthranilate with 2-aryl-1,3,4-oxadiazolin-5-ones or thiones .

Molecular Structure Analysis

The molecular structure of 4-oxoquinazoline derivatives plays a crucial role in their biological activity. Docking studies carried out on the HDAC6 isoform for the compounds synthesized in the first paper revealed important features contributing to the inhibitory activity . Similarly, molecular docking studies of the 3-methylquinazolinone derivatives in the second paper showed the potential of these compounds to form many hydrogen bonds with the epidermal growth factor receptor tyrosine kinase (EGFRwt-TK), which is crucial for their antiproliferative activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-oxoquinazoline derivatives are critical for introducing bioactive functional groups. The first paper details the introduction of the N-hydroxypropenamide functionality at different positions on the quinazoline skeleton, which significantly affects the potency of the compounds . The third paper describes the one-step synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and their thione analogs, showcasing the versatility of the synthetic routes for these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-oxoquinazoline derivatives, such as solubility, stability, and reactivity, are essential for their biological efficacy and drug-likeness. While the papers provided do not explicitly discuss these properties, they can be inferred from the synthesis methods and biological evaluations. For instance, the cytotoxicity and HDAC inhibitory activity of the compounds in the first paper suggest that these derivatives have the necessary chemical properties to interact with biological targets . The antiproliferative activities and ADMET studies of the compounds in the second paper indicate that these derivatives have favorable physical and chemical properties for drug development .

Aplicaciones Científicas De Investigación

Synthesis Applications

This compound and its derivatives serve as crucial intermediates in the synthesis of complex molecules. Studies highlight their utility in creating a variety of heterocyclic compounds, such as oxazolines and quinazolinones, which are significant for their chemical and biological properties. For instance, their involvement in asymmetric synthesis and the creation of alpha-hydroxycarboxylic acid derivatives showcases their versatility in chemical reactions, providing pathways to develop substances with potential pharmacological uses (Trost, Dogra, & Franzini, 2004).

Antiproliferative Activities

Research on quinazolinone derivatives demonstrates significant antiproliferative activities against various tumor cell lines. These compounds, through their structural activity relationships, have been found to inhibit epidermal growth factor receptor tyrosine kinase (EGFRwt-TK), showcasing potential as novel anti-cancer drugs. The exploration of these derivatives for their antiproliferative effects, particularly in inducing apoptosis and cell cycle arrest, indicates their importance in developing new therapeutic agents against cancer (Zhang et al., 2021).

Antimicrobial Properties

Quinazolinone and thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial activities against a range of bacterial and fungal strains. The research underscores their potential as antimicrobial agents, with some compounds exhibiting significant in vitro antibacterial and antifungal activities. This application is crucial in the ongoing search for new antimicrobial substances in the face of rising antibiotic resistance (Desai, Dodiya, & Shihora, 2011).

Propiedades

IUPAC Name |

N-(2-hydroxyethyl)-4-[(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylmethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3S/c1-2-12-24-20(27)17-5-3-4-6-18(17)23-21(24)28-14-15-7-9-16(10-8-15)19(26)22-11-13-25/h2-10,25H,1,11-14H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLHJKOWWQWJFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=CC=CC=C2N=C1SCC3=CC=C(C=C3)C(=O)NCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzhydryl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2518007.png)

![5-tert-Butyl 2-ethyl 4-cyano-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B2518017.png)

![3-{4-[(5E)-5-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile](/img/structure/B2518018.png)

![N-isobutyl-1-[(4-methylbenzyl)thio]-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2518021.png)